

# An In-depth Technical Guide to 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid

Cat. No.: B442405

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **5-(2-Bromophenoxymethyl)furan-2-carboxylic acid**, a compound of interest for researchers, scientists, and professionals in drug development.

## Chemical Properties

**5-(2-Bromophenoxymethyl)furan-2-carboxylic acid** is a derivative of furan-2-carboxylic acid, featuring a bromophenoxymethyl substituent at the 5-position. This structural motif makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.<sup>[1]</sup>

## Physicochemical Data

While experimental data for the target compound is limited, the following table summarizes its known and predicted physicochemical properties. Data for the related compounds, 2-furancarboxylic acid and 5-bromo-2-furancarboxylic acid, are provided for comparison.

Property	5-(2-Bromophenoxy)methylfuran-2-carboxylic acid	2-Furancarboxylic Acid	5-Bromo-2-furancarboxylic acid
Molecular Formula	C <sub>12</sub> H <sub>9</sub> BrO <sub>4</sub>	C <sub>5</sub> H <sub>4</sub> O <sub>3</sub>	C <sub>5</sub> H <sub>3</sub> BrO <sub>3</sub>
Molecular Weight	297.11 g/mol [2]	112.08 g/mol	190.98 g/mol
CAS Number	364739-02-6[1][2]	88-14-2	585-70-6
Appearance	White to cream flakes (Predicted)	White/Off-White (Beige) Crystalline Powder	White to cream flakes
Melting Point	Not available	128-132 °C	188-190 °C
Boiling Point	Not available	230-232 °C	Not available
Solubility	Sparingly soluble in water (Predicted); Soluble in organic solvents like DMSO and DMF (Predicted)	27.1 g/L in water	Not available

## Spectral Data (Predicted)

As experimental spectra for **5-(2-Bromophenoxy)methylfuran-2-carboxylic acid** are not readily available, the following tables provide predicted spectral data based on its structure and data from analogous compounds.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted, in DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~13.0	Singlet	-COOH
~7.6	Doublet	Aromatic H (proton ortho to Bromine)
~7.3	Triplet	Aromatic H
~7.2	Doublet	Furan H
~7.0	Triplet	Aromatic H
~6.9	Doublet	Aromatic H
~6.7	Doublet	Furan H
~5.2	Singlet	-O-CH <sub>2</sub> -

<sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted, in DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C=O (Carboxylic acid)
~155	Furan C-O-CH <sub>2</sub>
~154	Aromatic C-O
~148	Furan C-COOH
~133	Aromatic C-H
~129	Aromatic C-H
~122	Aromatic C-H
~118	Furan C-H
~115	Aromatic C-H
~113	Furan C-H
~112	Aromatic C-Br
~65	-O-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Description
2500-3300	O-H stretch	Broad, characteristic of a carboxylic acid
~1700	C=O stretch	Strong, sharp peak of the carboxylic acid
~1580, ~1470	C=C stretch	Aromatic and furan ring vibrations
~1250, ~1050	C-O stretch	Ether linkages
~750	C-Br stretch	Aromatic bromine

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-(2-Bromophenoxy)methyl)uran-2-carboxylic acid** is not available in the reviewed literature. However, a plausible synthetic route can be designed based on established organic chemistry reactions, primarily the Williamson ether synthesis. This would involve the reaction of a 5-(halomethyl) or 5-(hydroxymethyl)uran-2-carboxylic acid derivative with 2-bromophenol.

## Proposed Synthesis of 5-(2-Bromophenoxy)methyl)uran-2-carboxylic acid

The proposed synthesis is a two-step process starting from the commercially available 5-(hydroxymethyl)uran-2-carboxylic acid. The first step involves the esterification of the carboxylic acid to protect it during the subsequent ether synthesis. The second step is a Williamson ether synthesis.

### Step 1: Esterification of 5-(hydroxymethyl)uran-2-carboxylic acid

This step is necessary to protect the carboxylic acid group from reacting with the base in the subsequent Williamson ether synthesis.

- Materials:
  - 5-(hydroxymethyl)uran-2-carboxylic acid
  - Methanol (or Ethanol)
  - Concentrated Sulfuric Acid (catalyst)
  - Sodium Bicarbonate solution
  - Ethyl acetate
  - Anhydrous Magnesium Sulfate
- Procedure:
  - Dissolve 5-(hydroxymethyl)uran-2-carboxylic acid in an excess of methanol.

- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the methyl 5-(hydroxymethyl)furan-2-carboxylate.

## Step 2: Williamson Ether Synthesis

This step couples the furan derivative with 2-bromophenol to form the target molecule.

- Materials:
  - Methyl 5-(hydroxymethyl)furan-2-carboxylate
  - 2-bromophenol
  - Sodium Hydride (or another suitable base like Potassium Carbonate)
  - Anhydrous Dimethylformamide (DMF) or Acetone as solvent
- Procedure:
  - In a flame-dried flask under an inert atmosphere, dissolve 2-bromophenol in anhydrous DMF.
  - Carefully add sodium hydride to the solution to form the sodium phenoxide.
  - To this mixture, add a solution of methyl 5-(hydroxymethyl)furan-2-carboxylate in anhydrous DMF dropwise.

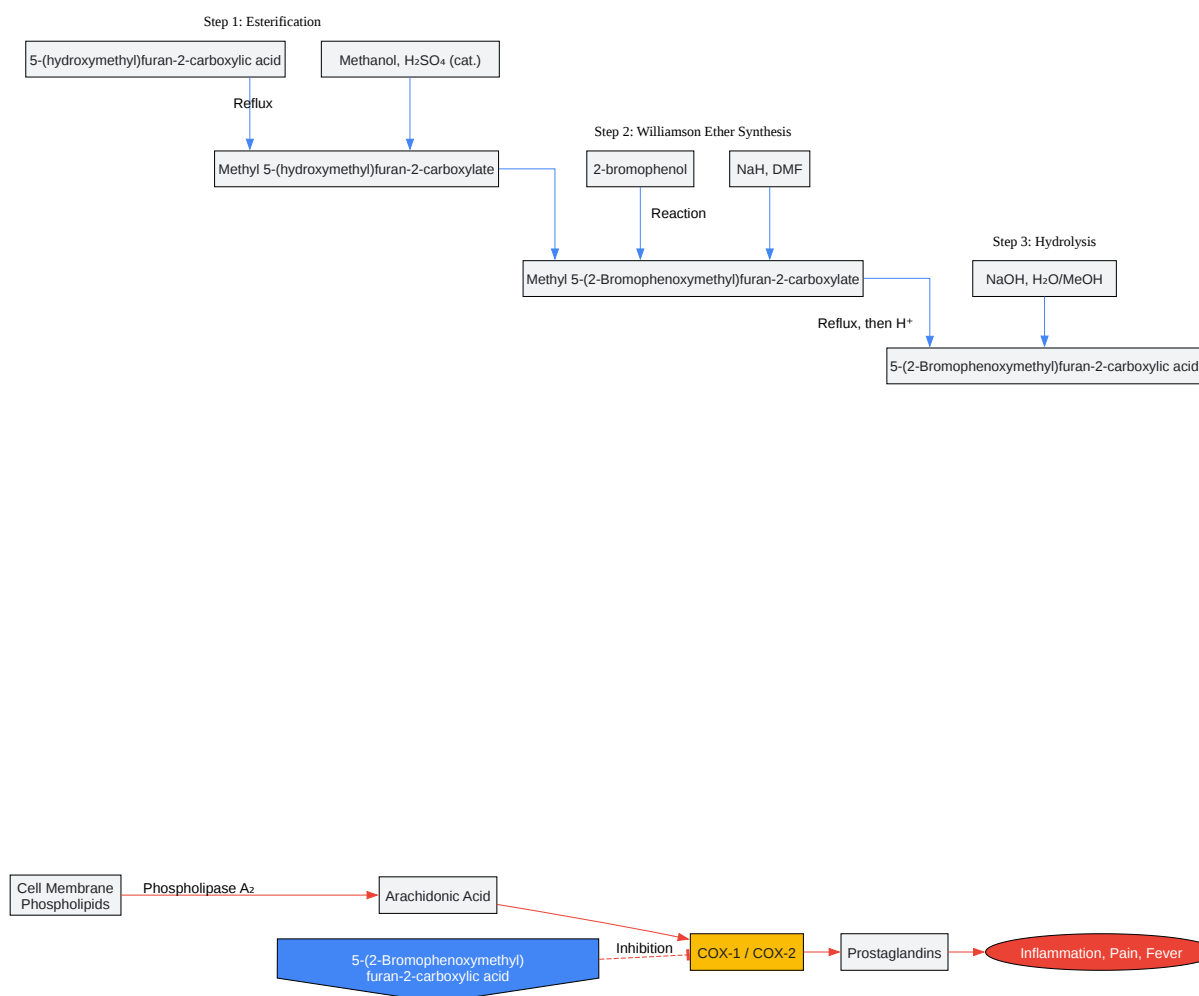
- Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The resulting ester can be purified by column chromatography.

### Step 3: Hydrolysis of the Ester

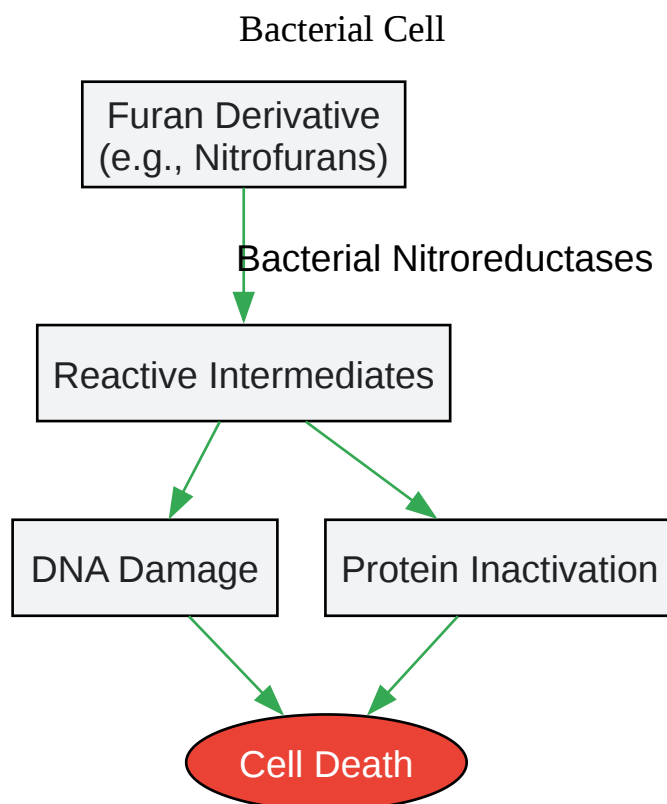
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

- Materials:
  - Methyl 5-(2-Bromophenoxy)methyl)furan-2-carboxylate
  - Sodium Hydroxide
  - Methanol/Water mixture
  - Hydrochloric Acid
- Procedure:
  - Dissolve the ester in a mixture of methanol and water.
  - Add an excess of sodium hydroxide and reflux the mixture for a few hours.
  - After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
  - Filter the solid, wash with cold water, and dry to obtain **5-(2-Bromophenoxy)methyl)furan-2-carboxylic acid**.

## Workflow Diagram







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## References

- 1. 5-(2-Bromophenoxyethyl)furan-2-carboxylic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
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